Actinomycin Xoa is derived from the fermentation products of Streptomyces species, specifically Streptomyces parvulus and Streptomyces regensis, among others. These microorganisms are found in soil and decaying organic matter, where they play a crucial role in the decomposition process and the cycling of nutrients. The production of actinomycin compounds is influenced by various environmental factors, including nutrient availability and growth conditions.
Actinomycin Xoa belongs to the class of antibiotics known as actinomycins. This class is characterized by its ability to intercalate into DNA, thereby inhibiting transcription processes. The actinomycins are further classified based on their structural differences, with Actinomycin D being one of the most studied variants due to its clinical applications in cancer therapy.
The synthesis of Actinomycin Xoa typically involves fermentation processes using specific strains of Streptomyces. The production can be optimized by varying growth conditions such as temperature, pH, and carbon source. For example, studies have shown that substituting glucose with fructose in the growth medium significantly enhances antibiotic production levels .
Actinomycin Xoa has a complex molecular structure characterized by a cyclic polypeptide backbone with phenoxazone chromophore groups. The specific arrangement of these groups contributes to its biological activity.
Actinomycin Xoa primarily acts through intercalation into DNA strands, which inhibits RNA polymerase activity and subsequently blocks mRNA synthesis. This mechanism is crucial for its cytotoxic effects against rapidly dividing cancer cells.
The primary mechanism through which Actinomycin Xoa exerts its effects involves binding to DNA and preventing RNA synthesis. This action disrupts cellular processes essential for growth and division.
Actinomycin Xoa has significant applications in cancer research due to its ability to inhibit transcription. It is used in:
Actinomycin XOA (CAS: 18865-46-8) is a natural chromopeptide lactone antibiotic produced by Streptomyces species. Its molecular formula is C~62~H~86~N~12~O~17~, with a molecular weight of 1,271.4 g/mol [1]. The compound features a central phenoxazinone chromophore (2-amino-4,6-dimethyl-3-oxo-phenoxazine-1,9-dicarboxylic acid) symmetrically linked to two identical pentapeptide lactone rings. Each pentapeptide chain consists of L-Thr–D-Val–L-Pro–Sar–D-Val, cyclized via an ester bond between the Thr hydroxyl group and the C-terminal D-Val carboxyl group [5]. The stereochemistry permits intramolecular hydrogen bonding, stabilizing the β-sheet-like conformation observed in nuclear magnetic resonance (NMR) studies of related actinomycin pentapeptide lactones [5]. The SMILES notation captures its complexity:CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(CN7C(=O)C(NC6=O)C(C)C)O)C)C)C(C)C)C)N)C
[1].
Table 1: Key Structural Identifiers of Actinomycin XOA
Identifier | Value |
---|---|
CAS Number | 18865-46-8 |
Molecular Formula | C~62~H~86~N~12~O~17~ |
Molecular Weight | 1,271.4 g/mol |
IUPAC Name | 2-amino-1-N-[18-hydroxy-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI Key | NHBSPDCGDJCFKE-UHFFFAOYSA-N |
Actinomycin XOA belongs to a family of over 42 naturally occurring actinomycins, differentiated by amino acid substitutions in their peptide chains. Unlike actinomycin D (which contains D-alloisoleucine), actinomycin XOA incorporates D-valine in position 5 of the pentapeptide chain [4] [8]. Actinomycin C features L-N-methylvaline instead of sarcosine in position 4. These substitutions alter hydrophobic interactions and hydrogen-bonding networks, impacting DNA-binding affinity. The phenoxazinone chromophore remains conserved across all variants, underpinning their DNA-intercalative function [4].
Table 2: Structural Variations in Actinomycin Family Members
Actinomycin Variant | Position 4 | Position 5 | Chromophore |
---|---|---|---|
Actinomycin D | Sarcosine (Sar) | D-alloisoleucine | 4-methyl-3-hydroxyanthranilate |
Actinomycin C | L-N-methylvaline | D-valine | Identical |
Actinomycin XOA | Sarcosine (Sar) | D-valine | Identical |
Actinomycin X0β | 4-ketoproline | D-valine | Identical |
The biosynthesis of actinomycin XOA is mediated by a modular NRPS machinery. In Streptomyces costaricanus SCSIO ZS0073, a 39.8-kb gene cluster (acn) encodes four NRPS subunits: ACMSI (adenylation domain for 4-methyl-3-hydroxyanthranilic acid, 4-MHA), AcmACP (carrier protein), ACMSII, and ACMSIII [4] [8]. ACMSI activates 4-MHA as the starter unit, which is transferred to AcmACP. ACMSII and ACMSIII sequentially incorporate threonine, valine, proline, sarcosine, and D-valine via five elongation modules. The thioesterase domain of ACMSIII catalyzes cyclization and release of the 4-MHA-pentapeptide lactone monomer [4]. Notably, epimerization domains in modules 2 and 5 generate D-amino acids, critical for lactone ring formation [8].
The final step involves oxidative dimerization of two 4-MHA-pentapeptide lactone monomers to form the phenoxazinone chromophore. While early studies implicated phenoxazinone synthase (PHS), recent genetic evidence complicates this model. In S. antibioticus, actinomycin D production persists in ΔphsA mutants, suggesting non-enzymatic oxidation may occur [4] [8]. This oxidation is facilitated by the o-aminophenol structure of 4-MHA, which spontaneously forms phenoxazinone in air or via unspecific oxidases (e.g., peroxidases, laccases) [4]. In actinomycin XOA producers, this step remains enzymatically unresolved but likely parallels mechanisms observed in actinomycin D biosynthesis.
Table 3: Core Enzymes in Actinomycin XOA Biosynthesis
Enzyme/Component | Gene | Function | Essentiality |
---|---|---|---|
4-MHA adenylase | acmA | Activates 4-MHA starter unit | Essential |
4-MHA carrier protein | acmACP | Shuttles 4-MHA to NRPS | Essential |
NRPS subunit (elongation) | acmB/C | Incorporates Thr/Val/Pro/Sar/D-Val | Essential |
Thioesterase | acmD | Cyclizes pentapeptide lactone | Essential |
Tryptophan dioxygenase | acnT | Converts Trp to N-formylkynurenine | Essential |
Kynureninase | acnH | Hydrolyzes 4-MHK to 4-MHA | Essential |
Methyltransferase | acnM | Methylates 3-HK to 4-MHK | Essential |
The acn cluster in S. costaricanus spans 25 open reading frames, including biosynthetic, regulatory, and resistance genes. Four positive regulators—acnW, acnU4, acnR, and acnO—enhance actinomycin titers when overexpressed [8]. acnO and acnF are hypothesized to assist in oxidative dimerization, though their exact roles require validation [8]. In Antarctic Streptomyces fildesensis So13.3, TetR/AcrR-family regulators (TetR-206 and TetR-279) repress the actinomycin D cluster. CRISPR-mediated disruption of TetR-279 (which contains a tetracycline-repressor-like domain) derepresses biosynthesis, potentially activating silent pathways [6] [10]. Nutrient-dependent regulation is evident, with ISP4 and IMA media upregulating TetR-279 expression [10]. The cluster’s genetic architecture often includes inverted repeats, as seen in the 50-kb cluster of S. chrysomallus with 28 genes bordered by insertion sequence (IS) elements [4].
Table 4: Regulatory Genes in Actinomycin Biosynthetic Clusters
Regulatory Gene | Protein Family | Function | Expression Influence |
---|---|---|---|
acnW | Hypothetical | Positive regulator | Upregulation increases yield |
acnR | Transcriptional activator | Pathway-specific induction | Critical for cluster expression |
acnU4 | Unknown | Modulates production | Partial reduction in titers |
TetR-279 (S. fildesensis) | TetR/AcrR | Repressor | CRISPR disruption derepresses cluster |
Compound Names Mentioned: Actinomycin XOA, Actinomycin D, Actinomycin C, Actinomycin X0β, Actinomycin X2
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